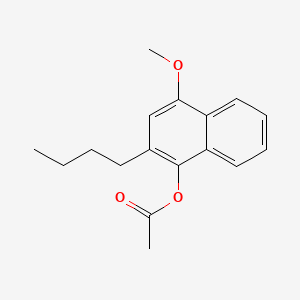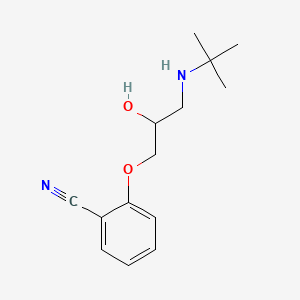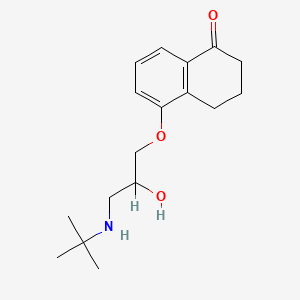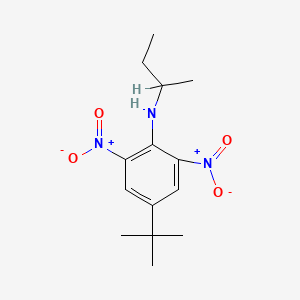
Butralin
Übersicht
Beschreibung
Butralin is a pre-emergence herbicide and growth inhibiting substance . It is widely used to control single-leaf weeds and some dicotyledons . It has a low aqueous solubility and is non-volatile . It tends not to be persistent in soils . Its persistence in water systems will depend upon local conditions .
Molecular Structure Analysis
Butralin has the molecular formula C14H21N3O4 . Its molecular weight is 295.3342 . The IUPAC Standard InChI is InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 .
Chemical Reactions Analysis
The dissipation half-lives of Butralin ranged from 4.2 to 6.6 days in peanut seedlings and 4.6 to 6.6 days in soil, respectively, in farmland ecosystems . After storage at 20 °C for 365 days, the degradation rate of residues of Butralin in peanut kernels was less than 30% .
Physical And Chemical Properties Analysis
Butralin has a low aqueous solubility and is non-volatile . It tends not to be persistent in soils . Its persistence in water systems will depend upon local conditions .
Wissenschaftliche Forschungsanwendungen
Butralin in Crop Weed Management
Butralin is commonly used in various crops such as cotton, rice, corn, sunflower, potato, peanuts, watermelon, beet, sugar cane , and vegetable crops . It is effective in controlling weeds like Barnyard grass (Echinochloa crusgalli), Goosegrass herb (Eleusine indica), Crabgrass (Digitaria ciliaris), and Setaria viridis .
Residual Behavior in Peanuts
Research has been conducted to establish methods for detecting butralin in peanuts and soil. Studies assess the dissipation tendency and residue concentration of butralin under farmland conditions to ensure safety and compliance with regulations .
Risk Assessment in Soybean Fields
Butralin’s dissipation behavior and risk assessment have been studied in soybean fields across six different environments. This includes developing effective methods for residue determination and conducting risk assessments based on field trial data .
Electrochemical Sensing for Butralin Detection
A ratiometric electrochemical sensor has been developed for the determination of butralin using square wave voltammetry. This sensor has been applied to determine butralin in lettuce and potato samples, showcasing its precision and accuracy .
Safety and Hazards
Wirkmechanismus
Target of Action
Butralin, a dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth, particularly in the formation of the mitotic spindle during cell division .
Mode of Action
Butralin acts by inhibiting cell division and differentiation in plants . After entering the plant body through the hypocotyls of young roots or their hook-like projections, Butralin inhibits cell mitosis and differentiation, disrupts nuclear division, and subsequently inhibits the growth of young roots and buds . This leads to plant lodging, twisting, growth arrest, and eventually plant death .
Biochemical Pathways
Butralin’s action on tubulin proteins disrupts the normal mitotic sequence in plants . This disruption of the cell cycle specifically affects the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division .
Pharmacokinetics
The dissipation half-lives of Butralin in soil and plant tissues (such as peanut seedlings) range from 4.2 to 6.6 days . After storage at -20°C for 365 days, the degradation rate of Butralin residues in peanut kernels was less than 30% . These findings suggest that Butralin has a relatively short persistence in the environment and in plant tissues.
Result of Action
Butralin’s action results in significant molecular and cellular effects. It causes DNA damage and alters the expression levels of certain genes . For instance, in a study on female rats, Butralin treatment increased DNA damage by 221% and altered the expression levels of Acsm2, Ace, and Ace2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butralin. For example, the dissipation rate of Butralin in the environment can be influenced by factors such as temperature, moisture, and soil type . Furthermore, the risk associated with Butralin residue in crops is considered low for people in China, suggesting that the compound’s action and potential risks are influenced by dietary exposure and consumption habits .
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNQRCTZKIBOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032337 | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange solid; [Merck Index] | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
134-146 °C at 0.5 mm Hg | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) open cup | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butralin | |
Color/Form |
Yellow orange crystals | |
CAS RN |
33629-47-9 | |
| Record name | Butralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
61 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Butralin exert its herbicidal effect?
A1: Butralin disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]
Q2: Are there differences in the effects of Butralin and other dinitroaniline herbicides on cell division?
A2: Yes, while Butralin shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas Butralin treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []
Q3: How rapidly does Butralin affect plant growth?
A3: Butralin's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []
Q4: What is the molecular formula and weight of Butralin?
A4: The molecular formula of Butralin is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]
Q5: What analytical techniques are used to characterize and quantify Butralin?
A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for Butralin analysis.
Q6: Is Butralin stable in different formulations?
A6: Butralin formulations can be developed to ensure stability. For instance, a Butralin nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []
Q7: Does Butralin exhibit any catalytic properties?
A7: Current scientific literature primarily focuses on Butralin's herbicidal activity, and its catalytic properties have not been extensively explored.
Q8: Have computational methods been used to study Butralin?
A8: While computational studies on Butralin are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of Butralin and related compounds based on their structural features. []
Q9: How does the structure of Butralin contribute to its herbicidal activity?
A9: The dinitroaniline moiety in Butralin is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.
Q10: What are the challenges in formulating Butralin, and how are they addressed?
A10: Traditional formulations of Butralin, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving Butralin's stability and efficacy. []
Q11: Are there specific regulations regarding the use and disposal of Butralin?
A11: Yes, as a pesticide, Butralin is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.
Q12: How is Butralin absorbed, distributed, metabolized, and excreted by plants?
A12: Butralin primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []
Q13: What types of studies are used to assess the efficacy of Butralin?
A13: Field trials [, , , , , ] are essential for evaluating Butralin's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing Butralin to other herbicides or weed control methods.
Q14: Has resistance to Butralin been reported in weed populations?
A14: While the provided research doesn't explicitly mention Butralin resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.
Q15: How does Butralin degrade in the environment?
A16: Butralin undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]
Q16: What are the potential environmental impacts of Butralin?
A17: While considered relatively safe, Butralin's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.
Q17: What is the persistence of Butralin in the soil?
A18: The persistence of Butralin in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that Butralin can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]
Q18: How does the solubility of Butralin affect its activity?
A19: Butralin's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]
Q19: How are analytical methods for Butralin validated?
A20: Analytical methods used to quantify Butralin residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]
Q20: Are there any viable alternatives to Butralin for weed control?
A21: Numerous weed control methods can serve as alternatives to Butralin, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []
Q21: What are the best practices for the disposal of Butralin waste?
A22: Proper disposal of Butralin waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.
Q22: What resources are crucial for advancing research on Butralin and similar herbicides?
A23: Continued research on Butralin and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.
Q23: How has the use of Butralin evolved over time?
A24: The introduction and adoption of Butralin as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



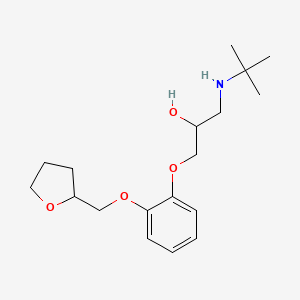

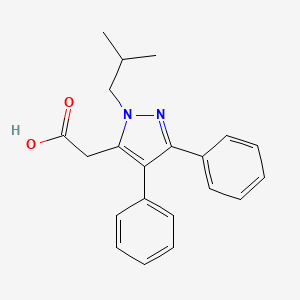


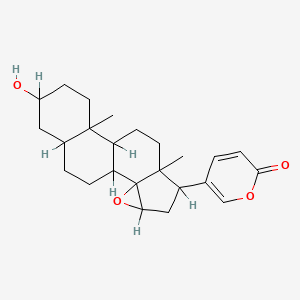

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)

